2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol
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Overview
Description
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetone to form 4-(trifluoromethyl)chalcone.
Reduction: The chalcone is then reduced using a suitable reducing agent such as sodium borohydride to yield 4-(trifluoromethyl)phenylpropan-2-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-one.
Reduction: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Amino-2-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a trifluoromethyl group.
2-Amino-2-(4-nitrophenyl)propan-1-ol: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This enhances its potential for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-2-4-8(5-3-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
InChI Key |
ACYMSEPFNJPFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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